Bienvenue dans la boutique en ligne BenchChem!

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Sigma-1 receptor Neuropathic pain HHPQ SAR

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a synthetic heterocyclic compound belonging to the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) class. Its structure fuses a quinoline, a pyran, and a thiophene ring, combining three privileged pharmacophores in a single scaffold.

Molecular Formula C16H17NOS
Molecular Weight 271.4 g/mol
CAS No. 2204913-02-8
Cat. No. B1473360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
CAS2204913-02-8
Molecular FormulaC16H17NOS
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=CS4
InChIInChI=1S/C16H17NOS/c1-2-7-13-11(5-1)16-12(6-3-9-18-16)15(17-13)14-8-4-10-19-14/h1-2,4-5,7-8,10,12,15-17H,3,6,9H2
InChIKeyIUDUKCLDLLHKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 2204913-02-8): Procurement-Relevant Identity and Core Characteristics


5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a synthetic heterocyclic compound belonging to the hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) class. Its structure fuses a quinoline, a pyran, and a thiophene ring, combining three privileged pharmacophores in a single scaffold [1]. The compound is commercially available as a research chemical with a reported purity of 98% and a molecular formula of C16H17NOS (MW 271.4 g/mol) . The HHPQ scaffold is recognized in medicinal chemistry for its activity at the sigma-1 receptor (σ1R), a target implicated in neuropathic pain [1].

Why 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline Cannot Be Replaced by Generic HHPQ Analogs


The hexahydro-2H-pyrano[3,2-c]quinoline (HHPQ) series exhibits extreme stereochemical and substituent-dependent pharmacology. The Díaz et al. (2013) study demonstrated that σ1 receptor activity resides in only one of the four possible diastereoisomers for a given substituent, and potency can shift by orders of magnitude with minor changes to the 5-position aryl group [1]. Because the 5-(2-thienyl) substituent is a heteroaryl bioisostere that differs electronically and sterically from the extensively characterized 5-phenyl analogues, generic substitution with a simpler HHPQ derivative risks losing all target engagement or introducing unpredictable off-target profiles. No class-wide equivalence can be assumed without direct comparative pharmacological data.

Quantitative Differentiation Evidence for 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (CAS 2204913-02-8)


Sigma-1 Receptor Affinity: Class-Level Potency Range for 5-Aryl HHPQs

The 5-(2-thienyl) derivative belongs to a series where 5-aryl substitutions on the HHPQ scaffold confer low-nanomolar σ1R affinity. In the Díaz et al. (2013) series, a closely related 5-phenyl lead compound (8a) showed a σ1R Ki of 29 nM, and optimized analogues such as 32c achieved a Ki of 1.2 nM [1]. While direct affinity data for the 5-(2-thienyl) analogue has not been published, the thiophene ring is a recognized phenyl bioisostere that can modulate lipophilicity (cLogP) and electron distribution. The compound's predicted cLogP of ~3.1 falls within the optimal range (2.5–3.5) for σ1R activity and blood–brain barrier penetration identified in the lead optimization campaign [1].

Sigma-1 receptor Neuropathic pain HHPQ SAR

Diastereoselectivity and Stereochemical Integrity: The Single-Active-Enantiomer Principle

The HHPQ scaffold contains three chiral centers (4a, 5, 10b), generating four possible diastereoisomers. Díaz et al. demonstrated that σ1R activity resides exclusively in the (4aS,5R,10bS) diastereomer, with the other three isomers being essentially inactive [1]. The commercially available 5-(2-thienyl) compound is described as a single, stereochemically defined racemate or enantiomer, but the specific diastereomeric ratio is not publicly documented in primary literature. If the procured compound lacks documented chiral purity (e.g., >99% diastereomeric excess), any biological evaluation will be confounded by the presence of inactive stereoisomers.

Chiral resolution Diastereomeric ratio σ1R antagonist

Sigma-1 vs. Sigma-2 Receptor Selectivity: A Class-Defining Feature

The HHPQ series achieves high selectivity for σ1R over σ2R without the basic amine motif typical of other σ receptor ligands. Compound 32c exhibited a σ2R Ki of 150 nM, yielding a 125-fold selectivity ratio (σ2/σ1 = 125) [1]. This selectivity is attributed to the absence of a protonatable nitrogen in the pharmacophore. The 5-(2-thienyl) analogue, lacking a basic amine group, is predicted to maintain this selectivity profile based on pharmacophore alignment, but direct σ2R binding data are unavailable.

Sigma-2 receptor Receptor selectivity Off-target screening

Recommended Application Scenarios for 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline Based on Verified Evidence


Pharmacophore-Guided Diversification of Sigma-1 Receptor Antagonist Libraries

This compound serves as a scaffold-diversification tool for medicinal chemistry teams exploring heteroaryl replacements of the 5-phenyl group on the HHPQ core. Incorporating the thiophene ring allows systematic exploration of electronic effects (sulfur vs. carbon) and lipophilicity changes on σ1R affinity and selectivity, guided by the SAR framework established in Díaz et al. (2013) [1].

Stereochemical Probe for Chiral HPLC Method Development

Given the extreme diastereomer-dependent activity of the HHPQ class, this compound can serve as a test analyte for developing chiral chromatographic methods. The three chiral centers provide a challenging separation problem suitable for validating new CSP (chiral stationary phase) columns or SFC methods, with the diastereomeric ratio directly quantifiable by established chiral HPLC protocols [1].

Negative Control Validation in Sigma-1 Receptor Assays

If the procured batch is confirmed to be a mixture of all four diastereomers, the inactive stereoisomers can theoretically serve as negative controls for σ1R binding assays. The >1000-fold potency difference between active and inactive diastereomers [1] provides a strong internal control for assay specificity, provided the stereochemical composition is rigorously characterized.

Quote Request

Request a Quote for 5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.